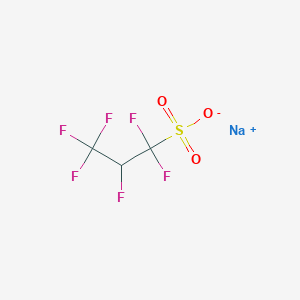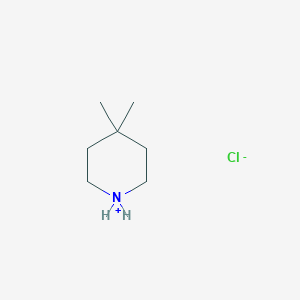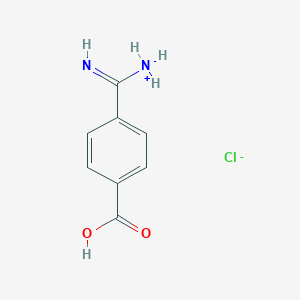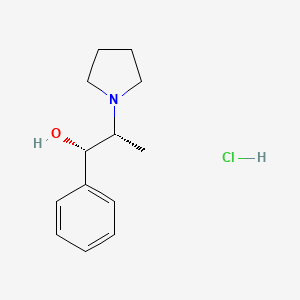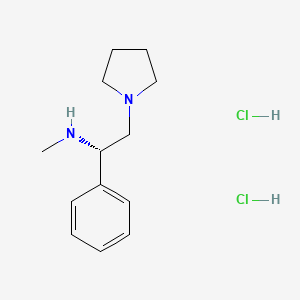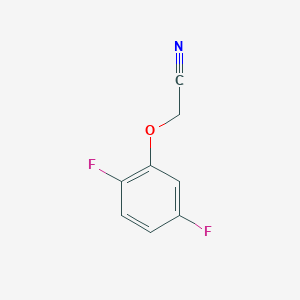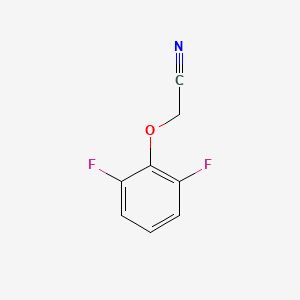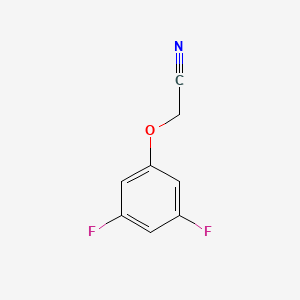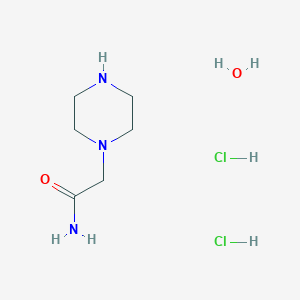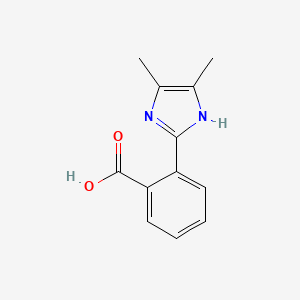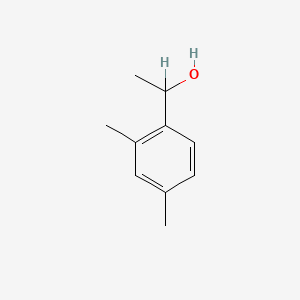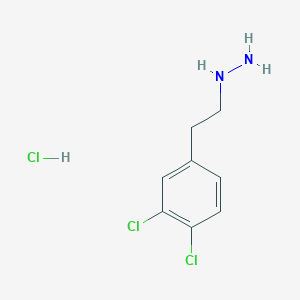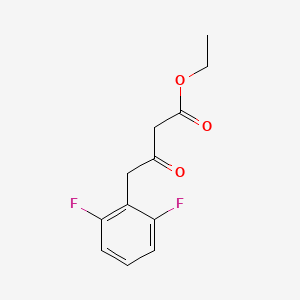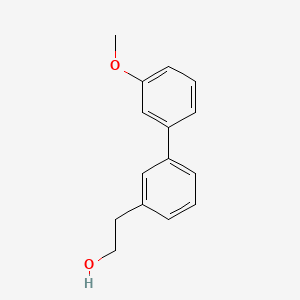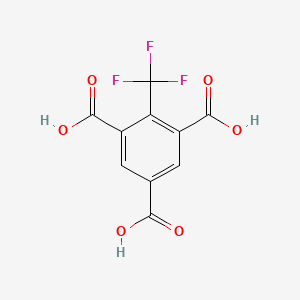
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C10H5F3O6. It is a derivative of benzene, where three carboxylic acid groups and one trifluoromethyl group are attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
化学反应分析
Types of Reactions
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid groups facilitate binding to proteins and enzymes, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar Compounds
Benzene-1,3,5-tricarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Fluoro-1,3,5-benzene-tricarboxylic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and reactivity.
1,3,5-Tris(trifluoromethyl)benzene: Has three trifluoromethyl groups, significantly altering its chemical behavior compared to 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and carboxylic acid groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form complex structures, making it valuable for various applications.
属性
IUPAC Name |
2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O6/c11-10(12,13)6-4(8(16)17)1-3(7(14)15)2-5(6)9(18)19/h1-2H,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFUMIDKTKEPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(F)(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
